molecular formula C7H16ClNS B3039549 2-[(Methylsulfanyl)methyl]piperidine hydrochloride CAS No. 1177350-61-6

2-[(Methylsulfanyl)methyl]piperidine hydrochloride

Cat. No.: B3039549
CAS No.: 1177350-61-6
M. Wt: 181.73 g/mol
InChI Key: ZRHQKOYWZIQMJF-UHFFFAOYSA-N
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Description

2-[(Methylsulfanyl)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C7H15NSClH It is a piperidine derivative, characterized by the presence of a methylsulfanyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Methylsulfanyl)methyl]piperidine hydrochloride typically involves the reaction of piperidine with a methylsulfanyl-containing reagent under controlled conditions. One common method includes the use of methylthiomethyl chloride in the presence of a base to facilitate the substitution reaction, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 2-[(Methylsulfanyl)methyl]piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding piperidine derivatives.

    Substitution: The methylsulfanyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted piperidine compounds.

Scientific Research Applications

2-[(Methylsulfanyl)methyl]piperidine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Methylsulfanyl)methyl]piperidine hydrochloride involves its interaction with specific molecular targets. The methylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The piperidine ring structure also contributes to its binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

    Piperidine: A simple cyclic amine with a similar ring structure but lacking the methylsulfanyl group.

    N-Methylpiperidine: A piperidine derivative with a methyl group attached to the nitrogen atom.

    Thiomorpholine: A sulfur-containing analog of piperidine with a similar ring structure.

Uniqueness: 2-[(Methylsulfanyl)methyl]piperidine hydrochloride is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such functionality is required.

Properties

IUPAC Name

2-(methylsulfanylmethyl)piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NS.ClH/c1-9-6-7-4-2-3-5-8-7;/h7-8H,2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHQKOYWZIQMJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1CCCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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